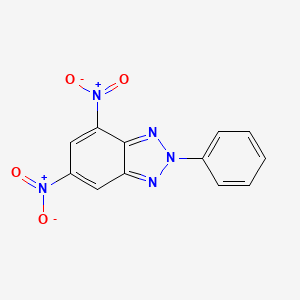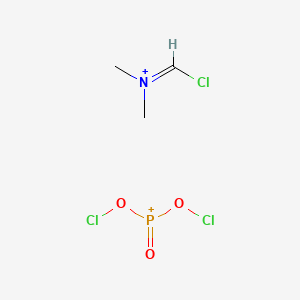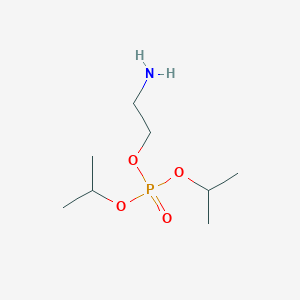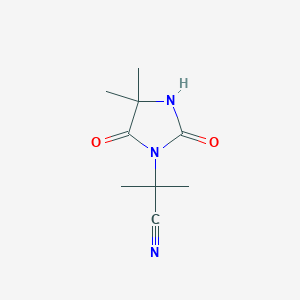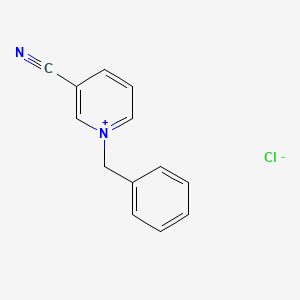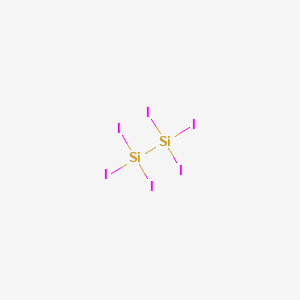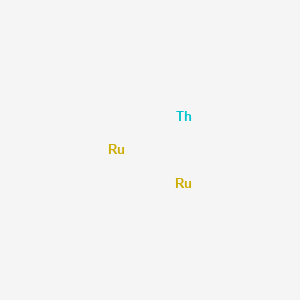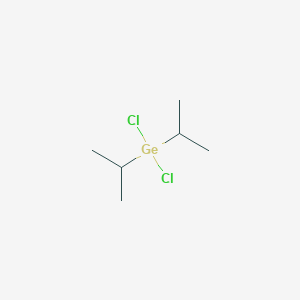
Germane, dichlorobis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, dichlorobis(1-methylethyl)-: is a chemical compound with the molecular formula C6H14Cl2Ge and a molecular weight of 229.72 g/mol It is a germanium-containing compound, characterized by the presence of two chlorine atoms and two isopropyl groups attached to the germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Germane, dichlorobis(1-methylethyl)- typically involves the reaction of germanium tetrachloride with isopropyl magnesium chloride in an inert atmosphere. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of Germane, dichlorobis(1-methylethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Germane, dichlorobis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various halogenated germanium compounds.
Aplicaciones Científicas De Investigación
Chemistry: Germane, dichlorobis(1-methylethyl)- is used as a precursor in the synthesis of other germanium-containing compounds. It is also employed in the study of germanium chemistry and its reactivity with different reagents .
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of germanium compounds, including Germane, dichlorobis(1-methylethyl)-. These studies focus on their potential use as therapeutic agents and their interactions with biological systems .
Industry: In the industrial sector, Germane, dichlorobis(1-methylethyl)- is used in the production of semiconductors and other electronic materials. Its unique properties make it suitable for applications in advanced electronic devices .
Mecanismo De Acción
The mechanism of action of Germane, dichlorobis(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of different germanium species. These species can interact with biological molecules, potentially influencing cellular processes and pathways .
Comparación Con Compuestos Similares
- Germane, dichlorobis(1-methylpropyl)-
- Germane, dichlorobis(1-ethylpropyl)-
- Germane, dichlorobis(1-butylethyl)-
Comparison: Germane, dichlorobis(1-methylethyl)- is unique due to the presence of isopropyl groups, which influence its reactivity and chemical properties.
Propiedades
Número CAS |
22998-59-0 |
|---|---|
Fórmula molecular |
C6H14Cl2Ge |
Peso molecular |
229.71 g/mol |
Nombre IUPAC |
dichloro-di(propan-2-yl)germane |
InChI |
InChI=1S/C6H14Cl2Ge/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 |
Clave InChI |
PMCPYTOQMYYYBC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Ge](C(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-3-[(E)-(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B14719838.png)



